4-Nitrophenyl beta-L-arabinopyranoside chemical properties
4-Nitrophenyl beta-L-arabinopyranoside chemical properties
An In-depth Technical Guide to 4-Nitrophenyl beta-L-arabinopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of 4-Nitrophenyl beta-L-arabinopyranoside (pNPAβL). As a crucial tool in glycobiology and enzymology, a thorough understanding of this chromogenic substrate is essential for the accurate characterization of specific glycoside hydrolases. This document moves beyond a simple datasheet to offer insights into its use, ensuring scientific rigor and experimental success.
Introduction to a Key Enzymatic Tool
4-Nitrophenyl beta-L-arabinopyranoside, often abbreviated as pNPAβL, is a synthetic glycoside used extensively in biochemical assays. Its core value lies in its function as a chromogenic substrate, a compound that is colorless until acted upon by a specific enzyme, which releases a colored product. In this case, pNPAβL is designed to be a specific substrate for enzymes capable of cleaving a terminal, non-reducing β-L-arabinopyranosyl residue. Upon enzymatic hydrolysis, it releases 4-nitrophenol (p-nitrophenol), a phenolate ion that exhibits a distinct yellow color under alkaline conditions, allowing for direct spectrophotometric quantification of enzyme activity.
The specificity of this substrate is critical. While various isomers exist, such as the alpha-L-arabinofuranoside or alpha-L-arabinopyranoside forms, the beta-L-arabinopyranoside configuration is tailored for the detection of enzymes like β-L-arabinopyranosidases. These enzymes are involved in the breakdown of complex carbohydrates containing L-arabinose, a key component of hemicelluloses like arabinans and arabinoxylans in plant cell walls.[1] Therefore, pNPAβL is an indispensable reagent for researchers studying biomass degradation, microbial enzymology, and the development of novel biocatalysts.
Physicochemical Properties
The utility of pNPAβL in the laboratory is dictated by its distinct chemical and physical characteristics. These properties influence its storage, handling, solubility, and stability, all of which are critical for reproducible experimental outcomes.
Chemical Structure
The molecule consists of an L-arabinopyranose sugar ring linked via a β-glycosidic bond to a 4-nitrophenyl group. This aglycone (the non-sugar portion) is the key to its chromogenic nature.
Caption: Chemical structure of 4-Nitrophenyl beta-L-arabinopyranoside.
Core Data Summary
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 72732-54-8 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₃NO₇ | [2][4][5][6] |
| Molecular Weight | 271.22 g/mol | [2][3][4][5] |
| Appearance | Solid; colorless to pale yellow crystalline powder | [7] |
| Melting Point | 184.96 °C (Predicted) | [2][3] |
| Solubility | Soluble in methanol (10 mg/mL), DMSO, and ethanol:water (1:1) | [3][8][9] |
| Storage Conditions | Store desiccated at -20°C to <-15°C for long-term stability | [2][3][8] |
Principle of Action: The Chromogenic Assay
The utility of pNPAβL is rooted in a simple, yet elegant, enzymatic reaction that produces a quantifiable color change.
Mechanism of Hydrolysis
A β-L-arabinopyranosidase enzyme recognizes and binds to the substrate. Through catalysis, the enzyme cleaves the β-glycosidic bond linking the L-arabinose sugar to the 4-nitrophenyl aglycone. This reaction consumes one molecule of water and releases two products: L-arabinose and 4-nitrophenol.
Caption: Enzymatic hydrolysis of pNPAβL to produce 4-nitrophenol.
Spectrophotometric Detection
The liberated 4-nitrophenol is intrinsically a weak acid. In a solution with a pH above its pKa (~7.2), it deprotonates to form the 4-nitrophenolate anion. This anion is the chromophore, absorbing light strongly in the visible spectrum with a maximum absorbance typically between 400 and 420 nm, and appearing as a distinct yellow color.[2][10] The reaction is typically terminated by adding a basic solution, such as sodium carbonate or sodium hydroxide, which simultaneously stops the enzymatic reaction and ensures complete conversion of the 4-nitrophenol to its colored phenolate form for accurate measurement. The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the amount of product formed and thus to the activity of the enzyme.
Experimental Protocol: A Self-Validating System
This section provides a robust, field-proven protocol for measuring β-L-arabinopyranosidase activity. The causality behind each step is explained to ensure trustworthiness and reproducibility.
I. Reagent Preparation
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Substrate Stock Solution (e.g., 10 mM):
-
Action: Dissolve an accurately weighed amount of pNPAβL (MW: 271.22 g/mol ) in a suitable solvent like DMSO or methanol to create a concentrated stock.[3][9]
-
Causality: A concentrated stock in an organic solvent ensures stability during storage and allows for minimal dilution of the final reaction mixture, preventing solvent-induced enzyme inhibition. Store this stock at -20°C.[8]
-
-
Assay Buffer:
-
Action: Prepare a buffer appropriate for the specific enzyme being studied (e.g., 50 mM sodium phosphate or citrate buffer). The pH should be at the enzyme's optimum.
-
Causality: Enzyme activity is highly dependent on pH. Using a buffer at the optimal pH ensures that the measured activity is maximal and reflects the true potential of the enzyme.
-
-
Enzyme Solution:
-
Action: Dilute the enzyme preparation in the assay buffer to a concentration that will yield a linear rate of product formation over the chosen time course.
-
Causality: The enzyme concentration must be in a range where the reaction rate is proportional to the amount of enzyme, not limited by substrate availability. This requires preliminary optimization experiments.
-
-
Stop Solution (e.g., 1 M Sodium Carbonate):
-
Action: Prepare a high-concentration basic solution.
-
Causality: This solution serves two purposes: it abruptly shifts the pH, denaturing the enzyme and stopping the reaction, and it deprotonates the 4-nitrophenol product to its yellow, quantifiable form.
-
II. Assay Procedure
Caption: Standard workflow for an enzyme assay using pNPAβL.
-
Reaction Setup: In a microplate well or microcentrifuge tube, add the assay buffer and the substrate solution (diluted from the stock to the desired final concentration, e.g., 1-2 mM).
-
Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes. This ensures the reaction starts at the correct temperature.
-
Initiation: Add a small volume of the diluted enzyme solution to start the reaction. Mix gently.
-
Incubation: Incubate the reaction for a precise period (e.g., 10, 20, or 30 minutes). This time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding a defined volume of the stop solution (e.g., 1 M Sodium Carbonate).
-
Measurement: Read the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer or microplate reader.
-
Controls: Always include a "substrate blank" (no enzyme) to subtract any background absorbance from non-enzymatic substrate degradation.
III. Data Analysis
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
The activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs × V_total) / (ε × t × V_enzyme × d)
Where:
-
ΔAbs = Absorbance of the sample - Absorbance of the blank
-
V_total = Total volume of the assay (in mL)
-
ε = Molar extinction coefficient of 4-nitrophenol at the assay pH (e.g., ~18,000 M⁻¹cm⁻¹ at pH >10)
-
t = Incubation time (in minutes)
-
V_enzyme = Volume of the enzyme solution added (in mL)
-
d = Path length of the cuvette or microplate well (in cm)
Scientific Integrity: Substrate Specificity and Handling
Trustworthiness: The stability of the substrate is paramount for reliable results. The compound should be stored in a desiccator at -20°C to prevent degradation.[3][8] Aqueous solutions of the substrate are less stable and should be prepared fresh or stored frozen for short periods. Non-enzymatic hydrolysis can occur at extremes of pH and temperature, which is why a proper substrate blank is a non-negotiable component of a self-validating protocol.[14]
Conclusion
4-Nitrophenyl beta-L-arabinopyranoside is a powerful and precise tool for the detection and characterization of β-L-arabinopyranosidase activity. Its well-defined chemical properties and straightforward chromogenic mechanism provide a reliable basis for quantitative enzyme assays. By following robust, validated protocols and maintaining a clear understanding of its chemical specificity and handling requirements, researchers in basic science and applied drug development can leverage this substrate to generate high-quality, reproducible data, advancing our understanding of carbohydrate biochemistry.
References
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LookChem. (n.d.). 72732-54-8, 4-Nitrophenyl b-L-arabinopyranoside, CAS:72732-54-8. Retrieved from [Link]
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Megazyme. (n.d.). 4-Nitrophenyl-α-L-arabinofuranoside. Retrieved from [Link]
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LIBIOS. (n.d.). 4-nitrophenyl-α-L-arabinofuranoside. Retrieved from [Link]
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Wang, Y., et al. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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SynGen Inc. (n.d.). 4-Nitrophenyl β-L-arabinopyranoside. Retrieved from [Link]
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Wang, Y., et al. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. PubMed Central. Retrieved from [Link]
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Wilmaerts, D., et al. (2024). α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families. MDPI. Retrieved from [Link]
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Rhea. (n.d.). Reaction Details: RHEA:24368. Retrieved from [Link]
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Rhea. (n.d.). Reaction Details: RHEA:17429. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Retrieved from [Link]
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Takahashi, H., et al. (2007). Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. PubMed. Retrieved from [Link]
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Usui, T., et al. (1992). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. PubMed. Retrieved from [Link]
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Alhifthi, A., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Retrieved from [Link]
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